molecular formula C20H22N2OS2 B2820884 2-(1-methyl-1H-indol-3-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone CAS No. 1705224-37-8

2-(1-methyl-1H-indol-3-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

Cat. No. B2820884
CAS RN: 1705224-37-8
M. Wt: 370.53
InChI Key: SQWVCDNSCCQRRR-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-3-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone, also known as MTIP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MTIP is a selective antagonist of the serotonin 5-HT7 receptor, which has been implicated in a range of physiological and pathological processes. In

Scientific Research Applications

Synthesis and Anticancer Activity

A study explored the microwave-assisted synthesis of thiazolyl(hydrazonoethyl)thiazoles, potentially related to the compound , showing promising anticancer activities against MCF-7 tumor cells (Mahmoud et al., 2021).

Antimicrobial Activity

Research on tetrazole derivatives, potentially similar in function, demonstrated potent anticandidal agents with weak cytotoxicities (Kaplancıklı et al., 2014). Additionally, novel chalcone derivatives were synthesized for their antimicrobial properties, indicating potential applications in fighting bacterial and fungal infections (Rehman et al., 2022).

Anti-inflammatory and Analgesic Activities

A study on the synthesis and computational study of new 1-(1H-indol-1-yl)ethanone derivatives on COX-2 enzyme highlighted their in-vivo analgesic and anti-inflammatory activities, suggesting therapeutic applications (Kumar et al., 2022).

Antioxidant Properties

Indole derivatives were investigated for their antioxidant and antimicrobial activities, revealing significant potential in these areas (Gopi et al., 2016).

HIV-1 Replication Inhibition

Novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives were synthesized as inhibitors of HIV-1 replication, demonstrating the compound's relevance in virology and potential therapeutic applications (Che et al., 2015).

properties

IUPAC Name

2-(1-methylindol-3-yl)-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS2/c1-21-14-15(16-5-2-3-6-17(16)21)13-20(23)22-9-8-19(25-12-10-22)18-7-4-11-24-18/h2-7,11,14,19H,8-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWVCDNSCCQRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(SCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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